Ambazone monohydrate

Descripción general

Descripción

Métodos De Preparación

Ambazone monohydrate can be synthesized through a two-step synthetic method. The first step involves reacting 1,4-benzoquinone with aminoguanidine to form an intermediate. In the second step, this intermediate is reacted with thiosemicarbazide to yield ambazone . Industrial production methods often involve solid-based crystallization or grinding techniques .

Análisis De Reacciones Químicas

Ambazone monohydrate undergoes various chemical reactions, including:

Oxidation: Ambazone can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Reduction: Reduction reactions can alter the functional groups within the molecule, potentially affecting its antimicrobial properties.

Substitution: Ambazone can undergo substitution reactions, particularly involving its amino and thiourea groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : Ambazone monohydrate is utilized as a reagent in several organic synthesis reactions, contributing to the development of new compounds.

Biology

- Antimicrobial Activity : Ambazone exhibits significant antimicrobial properties against Gram-positive bacteria, including Streptococcus pneumoniae and viridans streptococci. Its mechanism involves inhibiting bacterial cell wall synthesis and interfering with protein and nucleic acid production .

- Antitumor Properties : Research indicates that ambazone may possess antineoplastic effects, showing promise in the treatment of certain cancers. Studies on laboratory animals have demonstrated its ability to prolong survival in leukemia models .

Medicine

- Oral Antiseptic : Historically used as an oral antiseptic under the trade name Iversal, ambazone is effective in treating infections in the buccal cavity . Its formulation is still prevalent in some countries for dental hygiene products.

- Therapeutic Dosage : The therapeutic dose for ambazone has been determined to be between 60–125 mg/kg in laboratory settings .

Industry

- Formulation of Antiseptic Products : Due to its antimicrobial properties, ambazone is incorporated into various antiseptic formulations for oral hygiene and other medical applications .

Case Study 1: Antimicrobial Efficacy

A study assessed the effectiveness of ambazone against various bacterial strains. Results indicated that ambazone had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against specific Gram-positive bacteria, highlighting its potential as an alternative treatment option .

Case Study 2: Antitumor Activity

In animal models of leukemia, ambazone administration resulted in increased survival rates compared to control groups. The study measured mean survival time and percent increase in lifespan, suggesting that ambazone may enhance therapeutic outcomes in cancer treatment scenarios .

Mecanismo De Acción

The mechanism of action of ambazone monohydrate involves its interaction with bacterial cell walls, inhibiting the growth and proliferation of bacteria. It exhibits bacteriostatic activity by interfering with the synthesis of essential proteins and nucleic acids within the bacterial cells . The exact molecular targets and pathways are still under investigation, but it is known to have low mutagenic activity and minimal side effects .

Comparación Con Compuestos Similares

Ambazone monohydrate can be compared with other antimicrobial agents such as:

Sulfonamides: Like sulfonamides, ambazone exhibits bacteriostatic properties but has a different chemical structure and mechanism of action.

Thiosemicarbazones: Ambazone belongs to the thiosemicarbazone class of compounds, which are known for their antimicrobial and antitumor activities.

Similar compounds include:

Ambazone hydrochloride: A salt form of ambazone with improved solubility and stability.

Ambazone acetate: Another salt form with distinct physical and chemical properties.

This compound stands out due to its unique combination of antimicrobial and potential antineoplastic properties, making it a valuable compound in both medical and industrial applications.

Actividad Biológica

Ambazone monohydrate, a derivative of 1,4-benzoquinone guanylhydrazone thiosemicarbazone, exhibits significant biological activity, particularly in its antibacterial and anticancer properties. This article explores its biological mechanisms, structural characteristics, and therapeutic applications based on diverse research findings.

Structural Characteristics

This compound crystallizes in a monoclinic system with a P21/c space group. Its structure is characterized by an infinite three-dimensional network involving water molecules, contrasting with the anhydrous form, which forms a two-dimensional network through hydrogen bonding. The monohydrate's stability and solubility are enhanced compared to its anhydrous counterpart, which is crucial for its biological activity .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Dark brown powder |

| Melting Point | 192–194 °C (decomp.) |

| Solubility in Water | 0.2 mg per 100 ml |

| Solubility in Ethanol | 85 mg per 100 ml |

| UV-Vis Absorption | Max at 403 nm in water |

Antibacterial Properties

Ambazone exhibits antiseptic properties, particularly effective against gram-positive bacteria such as Streptococcus pneumoniae and viridans streptococci. It is utilized in formulations like Faringosept for treating infections of the mouth and throat .

In clinical studies, ambazone has shown bacteriostatic action against hemolytic streptococci, indicating its potential as a therapeutic agent in upper respiratory tract infections .

Antitumor Activity

Ambazone demonstrates anticancer effects both in vitro and in vivo. A notable study highlighted the synergistic cytotoxic effect of dihydroambazone (DHA) combined with tumor necrosis factor alpha (TNF) against mouse melanoma cells. The combination significantly inhibited colony formation compared to either agent alone, suggesting enhanced antiproliferative efficacy .

In animal models, ambazone has been shown to prolong life expectancy in leukemia models (L1210 and P388) when administered at therapeutic doses ranging from 60 to 125 mg/kg. The mode of action appears to involve interference with cancer cell proliferation mechanisms without significant mutagenic or carcinogenic effects .

Ambazone's mechanism involves multiple pathways:

- Antibacterial Action: It disrupts bacterial cell wall synthesis and function.

- Antitumor Mechanisms: Inhibition of tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Absorption and Bioavailability: Ambazone's bioavailability varies with administration route; oral absorption is reported between 35% to 50%, while intravenous administration shows more consistent efficacy .

Case Studies

- Antibacterial Efficacy: A study evaluated ambazone's effectiveness against various bacterial strains isolated from patients with acute upper respiratory infections. Results indicated a significant reduction in bacterial load post-treatment, supporting its clinical use as an antiseptic .

- Cancer Treatment: In a preclinical trial involving C57BL/6 mice with established melanoma tumors, ambazone demonstrated marked tumor regression when combined with TNF. The treatment led to a statistically significant increase in survival rates compared to control groups .

Propiedades

IUPAC Name |

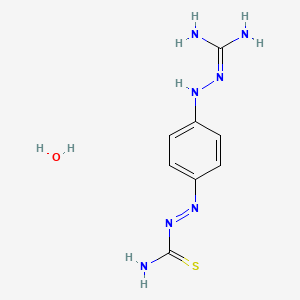

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMCHEYASLTJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859471 | |

| Record name | Ambazone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-12-7 | |

| Record name | Ambazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambazone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBAZONE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.